molecular formula C8H12BrF2NO B14136331 2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one

2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B14136331
M. Wt: 256.09 g/mol
InChI Key: HBBAPPNKLRBPNI-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H13BrF2NO It is characterized by the presence of a bromine atom, two fluorine atoms, and a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the piperidine ring can interact with various receptors or enzymes. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2,2-difluoro-1-phenylethanone: Similar in structure but with a phenyl group instead of a piperidine ring.

    2-Bromo-2,2-difluoro-1-cyclohexylethanone: Contains a cyclohexyl group instead of a piperidine ring.

Uniqueness

2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C8H12BrF2NO

Molecular Weight

256.09 g/mol

IUPAC Name

2-bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C8H12BrF2NO/c1-6-2-4-12(5-3-6)7(13)8(9,10)11/h6H,2-5H2,1H3

InChI Key

HBBAPPNKLRBPNI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C(F)(F)Br

Origin of Product

United States

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